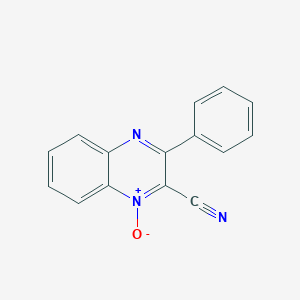

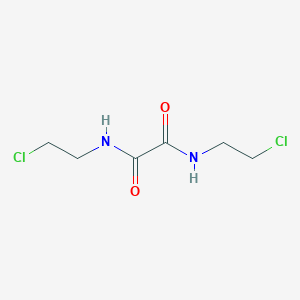

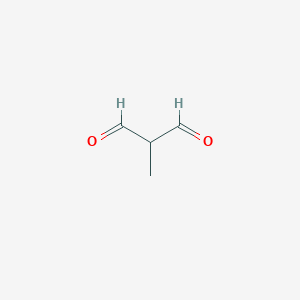

N,N'-双(2-氯乙基)草酰胺

描述

N,N'-Bis(2-chloroethyl)oxamide is a chemical compound that is part of a broader class of oxamide derivatives. These compounds are characterized by their oxamide group and can be substituted with various functional groups, which affect their chemical behavior and properties. The oxamide group itself is a bidentate ligand, which means it can form two bonds with a metal ion, making these compounds particularly interesting in coordination chemistry. The derivatives of oxamides, such as N,N'-bis(substituted)oxamides, have been studied for their ability to form complexes with metals and their potential applications in areas like catalysis, materials science, and medicine .

Synthesis Analysis

The synthesis of N,N'-bis(substituted)oxamides typically involves the reaction of oxalyl chloride with the appropriate amine. The specific substituents on the oxamide nitrogen atoms can be varied to tailor the properties of the resulting compound. For example, the synthesis of asymmetrical N,N'-bis(substituted)oxamide ligands has been reported, where different substituents are introduced to create ligands with specific coordinating behaviors . These synthetic approaches allow for the creation of a wide variety of oxamide derivatives with potential applications in the formation of polynuclear metal complexes.

Molecular Structure Analysis

The molecular structure of N,N'-bis(substituted)oxamides is crucial in determining their coordinating properties. These compounds can exhibit cis-trans isomerization, which can influence the formation and stability of metal complexes. The oxamide nitrogen atoms are strong donors, and their basicity can stabilize high oxidation states in transition metal ions. The molecular structure of these ligands can be designed to promote the formation of homo- and heterometallic species with tailored nuclearity .

Chemical Reactions Analysis

N,N'-bis(substituted)oxamides can participate in various chemical reactions, primarily as ligands forming complexes with metal ions. The coordination chemistry of these compounds is rich and diverse, with the ability to form stable chelates with metals such as palladium. The pH of the solution and the presence of other ions can influence the type of complexes formed, as seen in studies where different palladium complexes were formed under varying conditions . These reactions are important for understanding the behavior of these ligands in different environments and for their potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-bis(substituted)oxamides are influenced by their molecular structure and the nature of their substituents. These properties include solubility, stability, and reactivity towards other molecules such as DNA and proteins. For instance, the solubility of these compounds in water can be increased by introducing sulfoethyl groups, as seen in the spectrophotometric study of N,N'-bis(2-sulphoethyl)dithio-oxamide . The reactivity of these compounds towards biological macromolecules has been investigated, revealing their potential cytotoxic activities and interactions with DNA and proteins, which is significant for their potential use in medicinal chemistry .

科学研究应用

配位化学:N,N'-双(配位基取代)草酰胺被用于设计同核和异核金属物种,因为它们易于顺反异构平衡和可以改变电荷、络合能力和极性的取代基的多样性。它们有效地稳定了晚第一行过渡金属离子的高氧化态,并显示出在带磁性中心之间介导反铁磁相互作用的潜力 (Ruiz et al., 1999)。

结构研究:N,N'-双(2-羟基苯基)草酰胺及其衍生物展示了分子内三中心氢键。它们的结构通过核磁共振和X射线衍射研究得到确认,显示出在固态中的平面构象和反式构象,这对于理解它们的化学行为是相关的 (Martínez-Martínez et al., 1998)。

双金属配合物:不对称的N,N'-双(取代基)草酰胺配体被用于合成具有潜在体外细胞毒活性和对DNA和蛋白质的反应性的双金属配合物。这突显了它们在药物化学和癌症研究中的潜在应用 (Li et al., 2012)。

光谱研究:N,N'-双(2-磺酸乙基)二硫草酰胺已被用作钯的试剂,在酸性溶液中形成水溶性的钯(II)螯合物。这种应用在分析化学中对于钯的检测和定量是重要的 (Goeminne et al., 1963)。

草酰胺衍生物的核磁共振研究:利用核磁共振光谱研究了各种草酰胺衍生物的构象行为,包括N,N'-双[(2-羟基)苯基]草酰胺,这为我们提供了关于它们的结构和电子性质的见解 (Martínez-Martínez et al., 1993)。

癌症研究:作为抗肿瘤药物环磷酰胺的代谢产物,N,N'-双(2-氯乙基)草酰胺衍生物已被鉴定并研究其细胞毒性,有助于我们理解化疗药物的代谢和作用 (Struck et al., 1971)。

聚氨酯泡沫生产:N,N'-双(2-羟乙基)草酰胺衍生物已被用于合成聚氨酯泡沫,展示出增强的热稳定性和机械性能。这种应用在材料科学和工程中是相关的 (Zarzyka et al., 2012)。

安全和危害

This compound may decompose upon combustion or in high temperatures to generate poisonous fumes . In case of contact, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin irritation or rash occurs, or if eye irritation persists after rinsing, it is recommended to get medical advice/attention .

属性

IUPAC Name |

N,N'-bis(2-chloroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAULJMMFLVLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292568 | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-chloroethyl)oxamide | |

CAS RN |

16813-43-7 | |

| Record name | 16813-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)